molecular formula C6H7BrN2O B1444048 2-Bromo-6-methoxypyridin-4-amine CAS No. 1196152-34-7

2-Bromo-6-methoxypyridin-4-amine

Cat. No. B1444048
CAS RN: 1196152-34-7
M. Wt: 203.04 g/mol
InChI Key: OTKKKPQHFUZZFM-UHFFFAOYSA-N
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Description

“2-Bromo-6-methoxypyridin-4-amine” is a chemical compound with the CAS Number: 1196152-34-7 . It has a molecular weight of 203.04 . The IUPAC name for this compound is 2-bromo-6-methoxy-4-pyridinamine . It is a solid substance .


Molecular Structure Analysis

The InChI code for “2-Bromo-6-methoxypyridin-4-amine” is 1S/C6H7BrN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) . This code provides a specific description of the molecule’s structure, including the positions of the bromine, methoxy, and amine groups on the pyridine ring.


Physical And Chemical Properties Analysis

“2-Bromo-6-methoxypyridin-4-amine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-methoxypyridin-4-amine serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic benefits. For instance, it can be used to create compounds with antinociceptive properties, which are essential in pain management and treatment .

Organic Synthesis

In organic chemistry, this compound is utilized for constructing complex molecules. It can act as a building block for the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, which are significant in the treatment of inflammatory diseases .

Catalysis

2-Bromo-6-methoxypyridin-4-amine can be employed in catalytic processes to facilitate various chemical reactions. It is particularly useful in the synthesis of bipyridine derivatives, which are crucial ligands in transition-metal catalysis .

Material Science

This chemical is instrumental in the development of new materials with specific properties. It can be used in the creation of supramolecular architectures, which have applications in the design of novel materials for technological advancements .

Analytical Chemistry

In analytical chemistry, 2-Bromo-6-methoxypyridin-4-amine can be part of the synthesis of chemosensors. These sensors are capable of detecting specific ions or molecules, which is vital for environmental monitoring and quality control in various industries .

Biochemistry

The compound finds applications in biochemistry research, particularly in the study of enzyme inhibitors and biochemical pathways. It can be modified to enhance its stability and solubility, making it more suitable for biological studies and applications .

Pharmaceutical Research

It is a key precursor in pharmaceutical research for developing new drugs. Its molecular structure allows for the creation of diverse pharmacological agents, potentially leading to breakthroughs in drug discovery .

Environmental Science

2-Bromo-6-methoxypyridin-4-amine may also play a role in environmental science. It can be part of the synthesis of compounds used in environmental remediation processes or as a component in the development of eco-friendly materials .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302-H315-H320-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause eye irritation, and may cause respiratory irritation . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

properties

IUPAC Name

2-bromo-6-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKKKPQHFUZZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857081
Record name 2-Bromo-6-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxypyridin-4-amine

CAS RN

1196152-34-7
Record name 2-Bromo-6-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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